Propyl 2,4-dihydroxy-3,6-dimethylbenzoate
Overview
Description
Propyl 2,4-dihydroxy-3,6-dimethylbenzoate is a chemical compound with the molecular formula C12H16O4 . It is also known as n-propyl 2,4-dihydroxy-3,6-dimethylbenzoate . The compound has a molecular weight of 224.257 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string: InChI=1S/C12H16O4/c1-4-5-16-12(15)10-7(2)6-9(13)8(3)11(10)14/h6,13-14H,4-5H2,1-3H3 . This indicates the presence of 12 carbon atoms, 16 hydrogen atoms, and 4 oxygen atoms in the molecule .Scientific Research Applications
Antimicrobial Properties
Propyl 2,4-dihydroxy-3,6-dimethylbenzoate has shown promising results in antimicrobial applications. A study by Medeiros et al. (2011) identified new depsides from the endophytic fungus Cladosporium uredinicola, including 3-hydroxy-2,5-dimethylphenyl 2,4-dihydroxy-3,6-dimethylbenzoate. These compounds exhibited moderate bacteriostatic and bactericidal effects on several bacterial strains such as Escherichia coli and Staphylococcus aureus (Medeiros et al., 2011).
Antibacterial and Anticancer Activities
A 2022 study by Putri et al. isolated methyl 2,4-dihydroxy-3,6-dimethylbenzoate from the lichen Phyloporon aciculare. This compound showed selective antibacterial activity and has been indicated to possess anti-inflammatory and anticancer activities (Putri et al., 2022).
Synthesis and Chemical Studies
Barrett et al. (1981) described the synthesis of various alkyl β-resorcylate derivatives including methyl 2,4-dihydroxy-6-methyl- and -3,6-dimethylbenzoates. This work focuses on the condensation reactions and provides a foundation for the synthesis of similar compounds (Barrett et al., 1981).
Antioxidant Activity
Taha et al. (2013) synthesized various 2,4-dimethylbenzoylhydrazones and evaluated their antioxidant activity. The synthesized compounds, related to this compound, showed significant DPPH radical scavenging activity, suggesting potential as antioxidants (Taha et al., 2013).
Corrosion Inhibition
Hu et al. (2016) explored the use of benzothiazole derivatives as corrosion inhibitors for steel, which is indirectly related to the chemical properties of this compound. The study highlighted the potential application of similar compounds in protecting metals against corrosion (Hu et al., 2016).
properties
IUPAC Name |
propyl 2,4-dihydroxy-3,6-dimethylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-4-5-16-12(15)10-7(2)6-9(13)8(3)11(10)14/h6,13-14H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXSVJXLDVEMLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(C(=C(C=C1C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.